2-((1-phenyl-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide
Description
2-((1-phenyl-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide is a synthetic organic compound featuring a tetrazole ring linked via a thioether group to a propanamide backbone and a sulfamoylphenyl substituent. The thioether bridge (-S-) enhances lipophilicity, while the sulfamoylphenyl group (-NHSO₂C₆H₄-) contributes to hydrogen-bonding interactions, often critical for pharmacological activity. Synthesis likely involves nucleophilic substitution or cyclization reactions, analogous to methods for related tetrazole and sulfonamide derivatives .
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(4-sulfamoylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S2/c1-11(15(23)18-12-7-9-14(10-8-12)27(17,24)25)26-16-19-20-21-22(16)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,23)(H2,17,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRKIMQPJWTLTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-phenyl-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.
Amide Bond Formation: The final step involves the reaction of the thioether-tetrazole intermediate with 4-sulfamoylphenylpropanoic acid to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to a sulfinamide or sulfenamide.
Substitution: The phenyl groups and tetrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides and sulfenamides.
Substitution: Various substituted phenyl and tetrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-((1-phenyl-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. The tetrazole ring is a bioisostere of carboxylic acids, which can enhance the compound’s pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-((1-phenyl-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to interact with receptors and enzymes in a similar manner.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
- Tetrazole vs. Triazole/Oxadiazole : The tetrazole core in the target compound offers greater metabolic stability compared to triazoles (prone to tautomerism ) or oxadiazoles (susceptible to ring-opening ).
- Substituent Effects : The sulfamoylphenyl group in the target compound enhances water solubility relative to the ethoxyphenyl group in but may reduce membrane permeability compared to lipophilic difluorophenyl substituents in .
- Spectral Signatures : The C=S stretch (~1243–1258 cm⁻¹) and NH vibrations (~3150–3414 cm⁻¹) are consistent across thioether/thione derivatives , aiding structural validation.
Pharmacological and Physicochemical Properties
- Lipophilicity : The thioether and phenyl groups in the target compound increase logP compared to sulfonamide-oxadiazole derivatives .
- Bioactivity : While specific data for the target compound is unavailable, sulfonamide-tetrazole hybrids are often explored as enzyme inhibitors (e.g., carbonic anhydrase) or antimicrobial agents .
Research Findings and Implications
Biological Activity
The compound 2-((1-phenyl-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide is a novel derivative of tetrazole, which has garnered attention for its potential biological activities. Tetrazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a tetrazole ring, a thioether linkage, and a sulfonamide moiety, which are significant for its biological interactions.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit varying degrees of antimicrobial activity. The compound was evaluated against several bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|
| Escherichia coli | 15 | 50 |
| Staphylococcus aureus | 20 | 25 |
| Pseudomonas aeruginosa | 12 | 100 |
| Bacillus subtilis | 18 | 40 |
These results suggest that the compound possesses significant antibacterial properties, particularly against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance.
Anti-inflammatory Activity
The anti-inflammatory potential of the compound was assessed using an in vitro model involving lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The results demonstrated a dose-dependent inhibition of nitric oxide (NO) production:
| Concentration (μM) | NO Production (% Inhibition) |
|---|---|
| 10 | 30 |
| 25 | 50 |
| 50 | 70 |
At a concentration of 50 μM, the compound exhibited a remarkable 70% inhibition of NO production, indicating strong anti-inflammatory activity.
Anticancer Activity
In vitro cytotoxicity assays were conducted against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer):
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15.2 |
| HeLa | 10.5 |
The compound displayed significant cytotoxic effects on both cell lines, with lower IC50 values indicating higher potency.
The biological activities of this compound can be attributed to its structural features:
- Tetrazole Ring : Known to interact with various biological targets, influencing enzyme activity.
- Thioether Linkage : Enhances lipophilicity and cellular uptake.
- Sulfonamide Moiety : Implicated in antibacterial action by mimicking para-amino benzoic acid (PABA), crucial for bacterial folate synthesis.
Case Studies
- Antimicrobial Efficacy : A study published in the Asian Pacific Journal of Cancer Prevention highlighted the effectiveness of similar tetrazole compounds against resistant bacterial strains, reinforcing the potential applicability of our compound in clinical settings .
- Anti-inflammatory Response : Research on related compounds indicated that modifications in the tetrazole structure could enhance anti-inflammatory properties through inhibition of pro-inflammatory cytokines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
